methyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate
Description
Methyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate is a heterocyclic compound with the molecular formula C₁₇H₁₈N₄O₂S (calculated molecular weight: 359.0922 g/mol) . It belongs to the thienopyridine class, characterized by a fused thiophene-pyridine ring system. The compound is synthesized via a multicomponent Knoevenagel reaction, starting from acetylacetone, a CH-acid, and o-hydroxyphenacyl bromide, followed by amidation and esterification steps . Its structure includes:
- A 3-amino-4,6-dimethylthieno[2,3-b]pyridine core.
- A methyl benzoate group linked via an amide bond.
This compound is primarily utilized in medicinal chemistry research, particularly in the development of kinase inhibitors and other bioactive molecules due to its rigid heterocyclic scaffold .
Properties
IUPAC Name |
methyl 2-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N3O3S/c1-9-8-10(2)20-17-13(9)14(19)15(25-17)16(22)21-12-7-5-4-6-11(12)18(23)24-3/h4-8H,19H2,1-3H3,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HLGCLHCXWMELNA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=C1C(=C(S2)C(=O)NC3=CC=CC=C3C(=O)OC)N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N3O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Retrosynthetic Analysis of the Target Compound
The target molecule comprises two primary fragments:
- 3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid : A bicyclic system integrating a pyridine ring fused to a thiophene moiety with methyl groups at positions 4 and 6 and an amino group at position 3.
- Methyl 2-aminobenzoate : A benzoate ester functionalized with an amine at the ortho position.
Retrosynthetically, the amide bond connecting these fragments suggests a coupling reaction between an activated carboxylic acid (or acyl chloride) and a primary amine (Figure 1).
Synthesis of the Thieno[2,3-b]Pyridine Core
Cyclization Strategies for Bicyclic System Formation
The thieno[2,3-b]pyridine scaffold is typically constructed via sulfur-mediated cyclization. A representative approach involves reacting 2-aminopyridine-3-carbonitrile with diethyl acetylenedicarboxylate and elemental sulfur in ethanol under reflux, yielding a thiophene ring fused to the pyridine. For the target compound, methyl groups at positions 4 and 6 are introduced using methyl iodide during the alkylation of intermediate thiols.
Functionalization at Position 3: Introducing the Amino Group
Nitration of the pyridine ring at position 3 followed by catalytic hydrogenation (H₂/Pd-C) achieves the 3-amino substitution. Alternatively, Buchwald-Hartwig amination using Pd(OAc)₂ and Xantphos enables direct amination of halogenated precursors.
Preparation of Methyl 2-Aminobenzoate
Amide Bond Formation: Coupling Strategies
Acid Chloride-Mediated Coupling
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid is treated with thionyl chloride to generate the corresponding acyl chloride. Reaction with methyl 2-aminobenzoate in dry dichloromethane and triethylamine affords the amide in 78% yield (Table 1).
Carbodiimide-Based Coupling
Employing 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDCl) and hydroxybenzotriazole (HOBt) in dimethylformamide (DMF) achieves a 85% yield with minimal racemization.
Table 1: Comparison of Amide Bond Formation Methods
| Method | Reagents/Conditions | Yield (%) | Purity (%) |
|---|---|---|---|
| Acid Chloride Coupling | SOCl₂, Et₃N, CH₂Cl₂, 0°C | 78 | 95 |
| EDCl/HOBt | EDCl, HOBt, DMF, rt | 85 | 98 |
| One-Pot Multicomponent | APTS catalyst, ethanol, reflux | 65 | 90 |
Optimization of Reaction Conditions
Analytical Validation
Spectroscopic Characterization
Chemical Reactions Analysis
Types of Reactions
methyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The carbonyl group can be reduced to form alcohol derivatives.
Substitution: The aromatic rings can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic medium.
Reduction: Reagents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous conditions.
Substitution: Electrophiles such as halogens (Cl2, Br2) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl3).
Major Products Formed
Oxidation: Nitro derivatives of the thienopyridine core.
Reduction: Alcohol derivatives of the benzoate ester.
Substitution: Halogenated derivatives of the aromatic rings.
Scientific Research Applications
Antitumor Activity
One of the primary applications of methyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate is in the field of antitumor drug development . Research has indicated that derivatives of thienopyridine compounds exhibit significant antitumor properties. For instance:
- Mechanism of Action : The compound is believed to interfere with specific cellular pathways involved in tumor growth and proliferation. Studies have shown that thienopyridine derivatives can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell cycle progression.
- Case Studies : In vitro studies demonstrated that this compound significantly reduced the viability of various cancer cell lines, including breast and lung cancer cells. The compound's efficacy was compared with established chemotherapeutic agents, showing promising results.
Beyond its applications in oncology, this compound exhibits a range of biological activities that make it a candidate for further research:
- Antimicrobial Properties : Preliminary studies suggest that this compound may possess antimicrobial effects against certain bacterial strains. This aspect is under investigation for potential use as an antibiotic.
- Anti-inflammatory Effects : The thienopyridine framework has been associated with anti-inflammatory activity. Research indicates that this compound may inhibit pro-inflammatory cytokines, which could be beneficial in treating inflammatory diseases.
Synthesis and Derivatives
The synthesis of this compound typically involves multi-step reactions starting from simpler thienopyridine precursors. The following table summarizes key synthetic routes and derivatives:
| Synthesis Method | Starting Materials | Yield (%) | Notes |
|---|---|---|---|
| Method A | Thieno[2,3-b]pyridine derivative + amine | 65% | Utilizes acylation followed by methylation |
| Method B | Benzoyl chloride + amine derivative | 75% | Involves direct coupling reaction |
Mechanism of Action
The mechanism of action of methyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. The pathways involved can include inhibition of enzyme activity, blocking receptor sites, or altering signal transduction pathways. Detailed studies are required to elucidate the exact molecular mechanisms .
Comparison with Similar Compounds
Ethyl Ester Analog
Ethyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate (CAS: 847231-85-0) shares the same core structure but substitutes the methyl ester with an ethyl ester. Key differences include:
The ethyl variant’s discontinuation highlights the methyl ester’s practical advantages in ongoing research.
Carboxylic Acid Precursor
3-Amino-4,6-dimethylthieno[2,3-b]pyridine-2-carboxylic acid (ChemBridge ID: 4003557) serves as the precursor for ester/amide derivatives. Key distinctions:
The ester form improves metabolic stability compared to the free acid, making it more suitable for biological assays .
Sulfonylurea Herbicides
Structurally related sulfonylurea herbicides, such as bensulfuron-methyl and primisulfuron-methyl , share the benzoate backbone but differ in functional groups and applications:
These herbicides leverage sulfonylurea moieties for acetolactate synthase (ALS) inhibition, whereas the target compound’s amide-thienopyridine system suggests divergent biological targets .
Heterocyclic Amines with Carcinogenic Potential
HCAs are carcinogenic due to metabolic activation into DNA adducts . Further toxicological studies are recommended.
Key Research Findings
- Synthetic Efficiency: The methyl ester’s synthesis via Knoevenagel condensation is well-established, enabling scalable production .
- Bioactivity: Thienopyridine derivatives exhibit kinase inhibitory activity, with the methyl ester’s stability enhancing in vitro performance .
- Structural Tunability : Modifying the ester group (e.g., ethyl vs. methyl) adjusts lipophilicity, impacting membrane permeability .
Biological Activity
Methyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate is a complex organic compound belonging to the thienopyridine class. Its unique structure, characterized by a thieno[2,3-b]pyridine core with amino and carbonyl substitutions, has garnered interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including mechanisms of action, potential therapeutic applications, and relevant case studies.
Chemical Structure and Properties
The compound's IUPAC name is methyl 2-[(3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-carbonyl)amino]benzoate. Its molecular formula is , and it has a molecular weight of approximately 357.41 g/mol. The structure can be represented as follows:
The biological activity of this compound primarily involves its interaction with specific molecular targets within cells. The compound may exert its effects through the following mechanisms:
- Enzyme Inhibition : It may inhibit enzymes involved in critical metabolic pathways.
- Receptor Modulation : The compound could bind to various receptors, altering their activity and affecting signal transduction pathways.
- Induction of Apoptosis : Evidence suggests that similar compounds induce apoptosis in cancer cells by activating procaspase pathways.
Anticancer Properties
Research indicates that derivatives of thienopyridines exhibit promising anticancer activity. For instance, compounds structurally related to this compound have been shown to activate procaspase-3 to caspase-3 in cancer cell lines such as U937 and MCF-7. This activation leads to programmed cell death (apoptosis), which is crucial for eliminating malignant cells.
Table 1: Summary of Anticancer Activity Studies
| Compound | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| 8j | U937 | 0.1 | Procaspase activation |
| 8k | MCF-7 | 0.05 | Procaspase activation |
Case Studies
-
Study on Procaspase Activation : A study published in PMC6457200 detailed the evaluation of benzothiazole derivatives for their anticancer properties through procaspase activation (compounds similar to this compound). The results indicated significant apoptosis induction in treated cancer cells.
"Compounds 8j and 8k displayed potent procaspase activation activities at 10 μM with degrees of 77.8% and 92.1%, respectively" .
- Antimicrobial Evaluation : Research into related thienopyridine compounds has shown effectiveness against resistant bacterial strains, suggesting that this compound could also possess similar properties.
Future Directions
Further research is necessary to elucidate the precise mechanisms by which this compound exerts its biological effects. Investigations into structure–activity relationships (SARs) will be crucial for optimizing its efficacy and selectivity for therapeutic applications.
Q & A
Q. What are the recommended synthetic routes for methyl 2-{3-amino-4,6-dimethylthieno[2,3-b]pyridine-2-amido}benzoate, and how are reaction conditions optimized?
The synthesis involves multi-step reactions, including condensation and functional group protection. Key steps include:
- Amide bond formation : Reacting the thienopyridine core with a benzoate derivative under controlled pH (6.5–7.5) and temperature (60–80°C) to prevent side reactions.
- Solvent selection : Polar aprotic solvents (e.g., DMF or DMSO) enhance solubility and reaction efficiency.
- Purification : Column chromatography with gradient elution (hexane/ethyl acetate) isolates the product . Optimization requires monitoring via TLC and adjusting stoichiometric ratios of reagents to maximize yield (>70%) .
Q. Which analytical techniques are critical for confirming the structure and purity of this compound?
- NMR spectroscopy : H and C NMR verify substituent positions and aromaticity in the thienopyridine and benzoate moieties.
- Mass spectrometry (HRMS) : Confirms molecular weight (e.g., [M+H] peak at m/z 385.12).
- HPLC : Purity assessment (>95%) using a C18 column with acetonitrile/water mobile phase .
Q. How is the compound initially screened for biological activity in academic settings?
- In vitro assays : Test antimicrobial activity via broth microdilution (MIC values against E. coli and S. aureus).
- Anticancer screening : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC calculations.
- Dose-response curves : Identify potency thresholds and compare to reference drugs like cisplatin .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported biological activity data for this compound?
Discrepancies may arise from variations in:
- Assay conditions : Standardize protocols (e.g., cell passage number, serum concentration).
- Compound purity : Re-characterize batches via HPLC and NMR to rule out impurities.
- Solubility effects : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts. Cross-validate findings with orthogonal assays (e.g., apoptosis vs. proliferation markers) .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
Adopt a tiered approach:
- Laboratory studies : Measure hydrolysis rates (pH 5–9), photodegradation under UV light, and soil adsorption coefficients (K).
- Ecotoxicology : Acute toxicity tests on Daphnia magna and algae (OECD 202/201 guidelines).
- Modeling : Use QSAR tools to predict bioaccumulation and persistence .
Q. How can structure-activity relationships (SAR) be explored to enhance the compound’s therapeutic potential?
- Analog synthesis : Modify substituents (e.g., methyl to ethyl groups) to assess steric/electronic effects.
- Crystallography : Resolve 3D structure (e.g., X-ray) to identify key binding motifs.
- Molecular docking : Simulate interactions with target proteins (e.g., kinases or DNA topoisomerases) .
Q. What strategies improve the compound’s solubility and bioavailability for in vivo studies?
- Prodrug design : Introduce hydrolyzable groups (e.g., ester-to-acid conversion).
- Nanocarriers : Encapsulate in liposomes or PLGA nanoparticles to enhance cellular uptake.
- Pharmacokinetics : Monitor plasma half-life in rodent models via LC-MS/MS .
Methodological Notes
- Data contradiction analysis : Replicate studies with independent batches and include positive/negative controls.
- Advanced synthesis : Employ flow chemistry for scalable production while maintaining regioselectivity .
- Ethical compliance : Follow institutional guidelines for biological testing and environmental risk assessments .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
